1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride
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Overview
Description
Scientific Research Applications
Electrochemical Synthesis
Research by Nematollahi and Amani (2011) explored the electrochemical synthesis of new substituted phenylpiperazines, a category to which the compound belongs. This study developed a reagent-less method in aqueous solutions, highlighting an environmentally friendly approach to synthesizing phenylpiperazine derivatives with high atom economy and safe waste management. This method's significance lies in its application for creating various phenylpiperazine derivatives, which are crucial in medicinal chemistry for their potential therapeutic properties (Nematollahi & Amani, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-3-5-16(6-4-14)21-12-15(20)11-18-9-7-17(2)8-10-18;;/h3-6,15,20H,7-12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMOLFCSNRNTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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